

CAS number and chemical structure of 3-Ethoxy-4-hydroxyphenylacetic acid

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Compound of Interest

Compound Name: 3-Ethoxy-4-hydroxyphenylacetic acid

Cat. No.: B1297863

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An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethoxy-4-hydroxyphenylacetic acid**, a versatile organic compound with significant potential in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and key applications, adhering to the highest standards of scientific accuracy and data presentation for a research-oriented audience.

Chemical Identity and Structure

3-Ethoxy-4-hydroxyphenylacetic acid is a derivative of phenylacetic acid featuring both an ethoxy and a hydroxyl group on the phenyl ring. These functional groups are key to its utility as a building block in the synthesis of more complex molecules.

Chemical Structure:

- IUPAC Name: (3-Ethoxy-4-hydroxyphenyl)acetic acid
- CAS Number: 80018-50-4

- Molecular Formula: $C_{10}H_{12}O_4$ [\[1\]](#)
- Synonyms: 3-Ethoxy-4-hydroxybenzeneacetic acid[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3-Ethoxy-4-hydroxyphenylacetic acid** is presented below. This information is critical for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	196.20 g/mol	[2]
Appearance	Off-white to light yellow powder	[1]
Melting Point	84-86 °C	[2]
Purity	≥ 98% (by GC)	[1]
Storage Conditions	0-8 °C	[1]

Table 2: Spectroscopic and Other Quantitative Data

Data Type	Description	Source(s)
Mass Spectrum (EI)	Available through the NIST WebBook.	[3]
IR Spectrum	Available through the NIST WebBook.	[4]
Solubility	Described as stable and soluble in various solvents, making it suitable for diverse formulations. Quantitative data for the closely related 3-hydroxyphenylacetic acid in PBS (pH 7.2) is ~5 mg/mL, and for 4-hydroxyphenylacetic acid is ~10 mg/mL.	[1][5][6]
pKa (estimated)	While not experimentally determined for this compound, the experimental pKa for the structurally similar 3-hydroxyphenylacetic acid is 4.21. It is expected that the pKa of 3-Ethoxy-4-hydroxyphenylacetic acid is in a similar range.	[7]

Experimental Protocols: Synthesis of 3-Ethoxy-4-hydroxyphenylacetic Acid

The synthesis of **3-Ethoxy-4-hydroxyphenylacetic acid** can be achieved through a multi-step process. The following protocol is based on established synthetic routes for structurally related compounds, particularly the synthesis of its ethoxycarbonyl precursor followed by hydrolysis.

Overall Reaction Scheme:

- Step 1: Etherification and Esterification of a suitable precursor.

- Step 2: Introduction of the acetic acid side chain.
- Step 3: Hydrolysis to yield the final product.

Detailed Protocol for Step 3 (Hydrolysis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester):

This protocol assumes the successful synthesis of the precursor, ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate.

- Dissolution: Dissolve the precursor ester in ethanol.
- Saponification: Add a solution of sodium hydroxide (e.g., 2M) to the ethanolic solution of the ester at a controlled temperature, typically between 5-10 °C.
- Reaction Monitoring: Stir the reaction mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
- Neutralization and Extraction: Adjust the pH of the reaction mixture to neutral using hydrochloric acid (e.g., 6M). Evaporate the solvent under reduced pressure. Dissolve the residue in water and wash with a nonpolar organic solvent like toluene to remove any unreacted starting material.
- Acidification and Product Extraction: Acidify the aqueous layer to a pH of 3-4 with hydrochloric acid. Extract the product into an organic solvent such as dichloromethane.
- Purification: Wash the combined organic extracts with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., toluene and n-hexane) to obtain pure **3-Ethoxy-4-hydroxyphenylacetic acid**.

Applications and Biological Relevance

3-Ethoxy-4-hydroxyphenylacetic acid is a valuable intermediate in several fields:

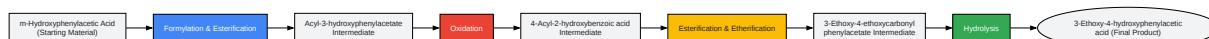
- **Pharmaceutical Development:** It serves as a key precursor in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1]
- **Cosmetic Formulations:** Its antioxidant properties make it a desirable ingredient in skincare products, offering protection against oxidative stress.[1]
- **Agricultural Chemicals:** It is utilized in the formulation of certain herbicides and pesticides.[1]

While the specific biological signaling pathways of **3-Ethoxy-4-hydroxyphenylacetic acid** are not yet fully elucidated, studies on closely related compounds suggest potential mechanisms. For instance, its structural similarity to other hydroxyphenylacetic acid derivatives that exhibit anti-inflammatory effects indicates it may play a role in modulating inflammatory pathways.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Ethoxy-4-hydroxyphenylacetic acid** from a common starting material.



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